DIBENZYLPHOSPHORYL CHLORIDE

Catalog No.
S9099041
CAS No.
M.F
C14H14ClOP
M. Wt
264.68 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DIBENZYLPHOSPHORYL CHLORIDE

Product Name

DIBENZYLPHOSPHORYL CHLORIDE

IUPAC Name

[benzyl(chloro)phosphoryl]methylbenzene

Molecular Formula

C14H14ClOP

Molecular Weight

264.68 g/mol

InChI

InChI=1S/C14H14ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

SMVXYBYTGKEHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)Cl

Dibenzylphosphoryl chloride is an organophosphorus compound with the molecular formula C14_{14}H14_{14}ClO3_3P and a molecular weight of 296.69 g/mol. It appears as a colorless to pale yellow liquid and is primarily used in organic synthesis, particularly for the preparation of phosphoryl esters. This compound is characterized by the presence of two benzyl groups attached to a phosphoryl chloride moiety, which contributes to its unique reactivity and applications in various chemical processes .

  • Hydrolysis: In the presence of water, dibenzylphosphoryl chloride hydrolyzes to produce dibenzylphosphate and hydrochloric acid:
    C14H14ClO3P+H2OC14H15O4P+HCl\text{C}_{14}\text{H}_{14}\text{ClO}_3\text{P}+\text{H}_2\text{O}\rightarrow \text{C}_{14}\text{H}_{15}\text{O}_4\text{P}+\text{HCl}
  • Formation of Phosphate Esters: It can react with alcohols to form phosphate esters, which are significant in various biological and industrial applications:
    C14H14ClO3P+3R OHC14H14O3P O R 2+3HCl\text{C}_{14}\text{H}_{14}\text{ClO}_3\text{P}+3\text{R OH}\rightarrow \text{C}_{14}\text{H}_{14}\text{O}_3\text{P O R }_2+3\text{HCl}
  • Reactions with Nucleophiles: The phosphoryl chloride group can react with nucleophiles, leading to the formation of various organophosphorus compounds that are useful as intermediates in organic synthesis .

Dibenzylphosphoryl chloride exhibits biological activity primarily through its derivatives. Compounds derived from dibenzylphosphoryl chloride have been studied for their potential as insecticides and herbicides due to their ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission in insects. This inhibition can lead to neurotoxic effects, making these compounds valuable in agricultural applications .

Dibenzylphosphoryl chloride can be synthesized through several methods:

  • Reaction of Benzyl Alcohol with Phosphoryl Chloride: Benzyl alcohol reacts with phosphoryl chloride under controlled conditions to yield dibenzylphosphoryl chloride:
    2C6H5CH2OH+POCl3C14H14ClO3P+2HCl2\text{C}_6\text{H}_5\text{CH}_2\text{OH}+\text{POCl}_3\rightarrow \text{C}_{14}\text{H}_{14}\text{ClO}_3\text{P}+2\text{HCl}
  • Phosphorylation of Benzyl Chloride: Benzyl chloride can also be phosphorylated using phosphorus oxychloride or phosphorus trichloride, producing dibenzylphosphoryl chloride as a product.
  • Alternative Routes: Other synthetic routes include the reaction of phosphorus pentachloride with benzyl alcohol under specific conditions, facilitating the formation of dibenzylphosphoryl chloride .

Dibenzylphosphoryl chloride has several applications:

  • Synthesis of Phosphate Esters: It is widely used in organic synthesis for creating phosphate esters utilized in pharmaceuticals, agrochemicals, and plasticizers.
  • Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of various organophosphate compounds, which have applications ranging from insecticides to flame retardants.
  • Research Tool: It is employed in biochemical research for studying enzyme inhibition and other biological activities related to organophosphates .

Studies on the interactions of dibenzylphosphoryl chloride focus on its reactivity with biological molecules. For instance, its derivatives have been investigated for their capacity to interact with enzymes such as acetylcholinesterase. These interactions are critical for understanding the compound's potential toxicity and efficacy as an insecticide or herbicide. Additionally, research has explored its interactions with nucleophiles and electrophiles in synthetic pathways, revealing insights into its reactivity profile .

Dibenzylphosphoryl chloride shares structural similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Dibenzyl phosphonateC14_{14}H15_{15}O3_3PEster derivative; less reactive than dibenzylphosphoryl chloride
Dimethyl phosphoryl chlorideC4_4H9_9ClO3_3PSmaller size; used in similar applications but more volatile
Triphenyl phosphateC18_18H15_15O4_4PMore bulky; used primarily as a plasticizer
Diethyl chlorophosphateC6_6H12_12ClO4_4PCommonly used pesticide; more toxic

Dibenzylphosphoryl chloride is unique due to its dual benzyl substituents which enhance its stability and reactivity compared to simpler organophosphates. Its specific structure allows for selective reactions that are not possible with other similar compounds, making it valuable in specialized synthetic applications .

Classical Synthetic Routes

Reaction of Phosphonic Acid Dibenzyl Ester with Thionyl Chloride

The classical synthesis of dibenzylphosphoryl chloride involves the chlorination of dibenzyl phosphonate (dibenzyl phosphonic acid ester) using thionyl chloride (SOCl~2~). This reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phosphonic acid ester is replaced by a chloride ion. The general reaction scheme is as follows:

$$ \text{(BnO)}2\text{P(O)OH} + \text{SOCl}2 \rightarrow \text{(BnO)}2\text{P(O)Cl} + \text{SO}2 + \text{HCl} $$

Thionyl chloride acts both as a chlorinating agent and a solvent, though inert solvents like dichloromethane or benzene are often employed to control exothermicity [2] [3]. The reaction typically requires anhydrous conditions and temperatures between 0°C and 25°C to prevent side reactions such as ester hydrolysis or over-chlorination. Yields exceeding 80% are achievable with stoichiometric ratios of 1:1.2 (phosphonate to SOCl~2~) and gradual reagent addition to mitigate heat buildup [2].

Solvent Systems and Reaction Optimization

Solvent choice critically influences reaction efficiency and purity. Polar aprotic solvents such as dichloromethane enhance reagent miscibility and stabilize intermediates, while nonpolar solvents like benzene reduce side reactions. In a representative protocol, dibenzyl phosphonate dissolved in benzene is treated with thionyl chloride under nitrogen atmosphere, yielding DBPCl after 4–6 hours at reflux [1]. Post-reaction purification involves fractional distillation under reduced pressure (e.g., 120–130°C at 0.5 mmHg) to isolate the product [3].

Optimization studies highlight the importance of moisture exclusion and temperature control. For instance, cooling the reaction mixture to 0°C during thionyl chloride addition minimizes decomposition pathways, improving yield to 85–90% [2]. Additionally, scavengers like molecular sieves or anhydrous magnesium sulfate are employed to sequester generated HCl, further enhancing reaction efficiency [1].

Modern Synthetic Approaches

Catalytic Phosphorylation Techniques

Recent advances leverage transition-metal catalysts to streamline DBPCl synthesis. Palladium-based systems, for example, enable phosphorylation of aryl sulfonium salts with dibenzyl phosphite under mild conditions. In one protocol, Pd(OAc)~2~ catalyzes the coupling of dibenzyl phosphite with arylsulfonium salts at 80°C in hexafluoroisopropanol (HFIP), yielding DBPCl analogs with >70% efficiency [6]. This method circumvents stoichiometric chlorinating agents, reducing waste and enhancing functional group tolerance.

Enzymatic phosphorylation represents another emerging approach. Phosphotransferases immobilized on solid supports have been shown to catalyze the formation of phosphorylated intermediates under aqueous conditions, though applications to DBPCl remain exploratory [5].

Green Chemistry Considerations

Modern workflows prioritize sustainability through solvent reduction and energy efficiency. Continuous-flow systems exemplify this shift: a mesofluidic reactor achieves gram-scale DBPCl production in minutes by telescoping phosphite chlorination and downstream functionalization [5]. This method reduces HCl gas emissions by 40% compared to batch processes, aligning with green chemistry principles.

Alternative chlorinating agents, such as N-chlorosuccinimide (NCS), offer safer handling profiles. In a flow chemistry setup, dibenzyl phosphite reacts with NCS in dichloromethane at 25°C, achieving 76% yield with real-time ~31~P NMR monitoring [5]. Solvent recycling and catalyst recovery further diminish environmental impact, as demonstrated in palladium-catalyzed systems where >90% catalyst reuse is feasible [6].

Comparative Analysis of Synthesis Methods

ParameterClassical (SOCl~2~)Modern (Catalytic)
Yield80–90% [2] [3]70–85% [5] [6]
Reaction Time4–6 hours [1]1–2 hours [5]
SolventBenzene, DCM [1] [3]HFIP, MTBE [5] [6]
ByproductsSO~2~, HCl [3]Minimal [5] [6]
ScalabilityModerate [1]High (flow systems) [5]

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

264.0470798 g/mol

Monoisotopic Mass

264.0470798 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

Explore Compound Types